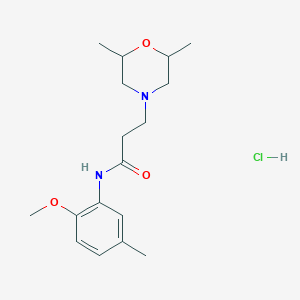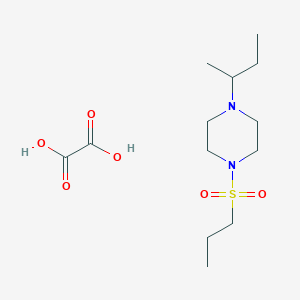![molecular formula C22H31N7O3 B3939963 2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B3939963.png)
2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-4-morpholinyl-1,3,5-triazine
Overview
Description
2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-4-morpholinyl-1,3,5-triazine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a triazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The exact mechanism of action of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-4-morpholinyl-1,3,5-triazine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This can lead to changes in various biochemical pathways, resulting in the observed physiological effects of the compound.
Biochemical and Physiological Effects
2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-4-morpholinyl-1,3,5-triazine has been found to exhibit a range of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-4-morpholinyl-1,3,5-triazine in scientific research is its ability to selectively target certain enzymes and receptors, allowing researchers to investigate specific biological processes. However, it is important to note that 2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-4-morpholinyl-1,3,5-triazine can also have off-target effects, which may complicate data interpretation. Additionally, the synthesis of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-4-morpholinyl-1,3,5-triazine can be challenging, and the compound may be unstable under certain conditions.
Future Directions
There are many potential future directions for research involving 2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-4-morpholinyl-1,3,5-triazine, including investigations into its potential therapeutic applications in various diseases, as well as its use as a tool for understanding the underlying mechanisms of these diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-4-morpholinyl-1,3,5-triazine, as well as its potential limitations and drawbacks.
Scientific Research Applications
2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-4-morpholinyl-1,3,5-triazine has been used in a wide range of scientific studies, including investigations into the mechanisms of various diseases and the development of new drugs. It has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, among others.
properties
IUPAC Name |
4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N7O3/c1-30-19-4-2-18(3-5-19)26-6-8-27(9-7-26)20-23-21(28-10-14-31-15-11-28)25-22(24-20)29-12-16-32-17-13-29/h2-5H,6-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJYBPAISWAQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-ethoxyphenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3939882.png)

![2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide](/img/structure/B3939892.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3939900.png)

![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3939912.png)
![4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3939943.png)
![4-isopropyl-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939944.png)
![3-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3939948.png)

![2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939965.png)

![N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3939986.png)